molecular formula C13H6F2O5S2 B3012658 7-(4-Fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole CAS No. 2411243-36-0

7-(4-Fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole

Cat. No.: B3012658
CAS No.: 2411243-36-0
M. Wt: 344.3
InChI Key: GRHVWYYDKYYLBS-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole is a synthetic organic compound characterized by the presence of fluorine atoms and a benzoxathiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole typically involves multiple steps, starting with the preparation of the benzoxathiole core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

7-(4-Fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Uniqueness: 7-(4-Fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole stands out due to its specific combination of a benzoxathiole ring and fluorine atoms, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F2O5S2/c14-8-3-1-7(2-4-8)10-5-9(20-22(15,17)18)6-11-12(10)19-13(16)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHVWYYDKYYLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OS(=O)(=O)F)SC(=O)O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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